Monomethylsulochrin

Overview

Description

Monomethylsulochrin is a fungal metabolite that has been found in Rhizoctonia . It is active against H. pylori with a minimum inhibitory concentration (MIC) of 10 µg/ml .

Synthesis Analysis

Monomethylsulochrin has been isolated from the biomass extract of Aspergillus sp . The chromatographic profiles of the extract were determined by high-performance liquid chromatography coupled with a diode-array UV-Vis detector (HPLC-DAD-UV), and the molecular identification of monomethylsulochrin was carried out by electrospray ionization mass spectrometry in tandem (LC-ESI-MS-MS) and nuclear magnetic resonance (NMR) .Molecular Structure Analysis

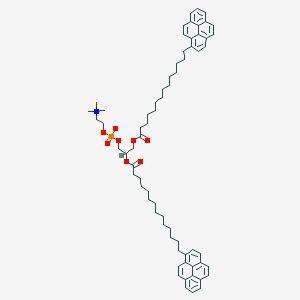

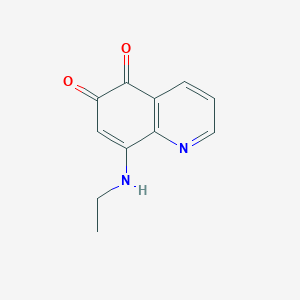

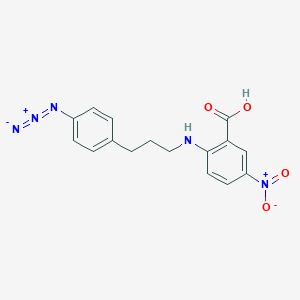

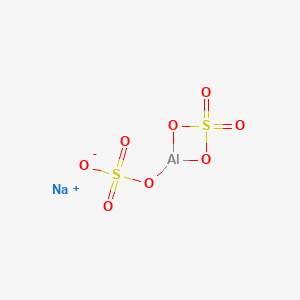

Monomethylsulochrin has a molecular formula of C18H18O7 . It is also known as 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxy-benzoic acid, methyl ester .Chemical Reactions Analysis

While specific chemical reactions involving Monomethylsulochrin are not detailed in the search results, it’s worth noting that Monomethylsulochrin is a potent antibacterial metabolite .Physical And Chemical Properties Analysis

Monomethylsulochrin has a molecular weight of 346.33 . It follows the Lipinski Rule of five and Ghose, Veber, Egan, and Muegge criteria .Scientific Research Applications

Antileishmanial Activity

Monomethylsulochrin has been studied for its potential in treating Leishmaniasis , a serious health problem affecting over a billion people globally. It exhibits inhibitory effects against Leishmania amazonensis , both in promastigote and intracellular amastigote forms . The compound’s ability to inhibit sterol 14-alpha-demethylase (CYP51), a key enzyme in the sterol biosynthesis pathway of Leishmania species, makes it a promising candidate for new therapeutic strategies .

Antimicrobial Properties

Research has demonstrated that Monomethylsulochrin possesses antimicrobial activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis , and Staphylococcus aureus . Its moderate inhibitory effects on Helicobacter pylori further highlight its potential as an antimicrobial agent .

Cytotoxicity Evaluation

Monomethylsulochrin has been isolated from marine-derived fungus Aspergillus sp. and evaluated for its cytotoxicity against the K562 cell line. The compound’s ability to induce cell death in cancer cells positions it as a potential candidate for anticancer drug development .

Molecular Docking Studies

In silico molecular docking studies have shown that Monomethylsulochrin can act as an inhibitor of therapeutic targets for human trypanosomiasis and leishmaniasis. Its compliance with the Lipinski Rule of Five and other drug-likeness criteria suggests that it has favorable properties for further drug development .

Environmental Science Applications

While specific studies on Monomethylsulochrin’s role in environmental science were not found, the general principles of environmental exposure science indicate that understanding the chemical properties of compounds like Monomethylsulochrin is crucial. These properties determine human exposure to chemicals and their distribution and bioavailability in the environment .

Biotechnological Implications

Monomethylsulochrin’s antimicrobial properties make it a valuable compound in biotechnology, particularly in the development of new antibiotics and the study of endophytic fungi. Its potential for use in creating antibacterial agents from natural sources is significant .

Mechanism of Action

Target of Action

Monomethylsulochrin, a potent antibacterial metabolite, has been found to interact with CYP51 , a validated target for the design of new leishmanicidal agents . CYP51 plays a crucial role in sterol biosynthesis, which is essential for the survival and growth of many organisms.

Mode of Action

The mode of action of Monomethylsulochrin involves its interaction with CYP51. The enzyme-substrate interaction between Monomethylsulochrin and CYP51 has been investigated using molecular docking . This interaction leads to changes in the biological activity of the target, thereby exerting its leishmanicidal effects.

Biochemical Pathways

Sterols are vital components of cell membranes, and disruption of their biosynthesis can lead to detrimental effects on cell viability and function .

Result of Action

Monomethylsulochrin exhibits potent antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 31.25 μg/mL . It also shows leishmanicidal activity against promastigote forms . The ultrastructural alterations in parasites due to Monomethylsulochrin were evaluated by transmission electron microscopy .

Action Environment

The action of Monomethylsulochrin can be influenced by various environmental factors. For instance, its solubility in water is relatively low, but it can dissolve in organic solvents such as ethanol and dimethylformamide . This suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment.

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOBKBUGVMLSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monomethylsulochrin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)

![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)